molecular formula C13H12N2O5 B108400 Pht-Gly-Beta-Ala-Oh CAS No. 17896-84-3

Pht-Gly-Beta-Ala-Oh

Cat. No.: B108400
CAS No.: 17896-84-3
M. Wt: 276.24 g/mol
InChI Key: QEFDVIRGCVDRLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pht-Gly-Beta-Ala-Oh typically involves the protection of amino groups and the activation of carboxyl groups to form peptide bonds. One common method is the solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The reaction conditions often include the use of reagents such as dicyclohexylcarbodiimide for the activation of carboxyl groups and tert-butoxycarbonyl for the protection of amino groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed for the purification of the compound .

Chemical Reactions Analysis

Types of Reactions

Pht-Gly-Beta-Ala-Oh undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pht-Gly-Beta-Ala-Oh has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pht-Gly-Beta-Ala-Oh involves its interaction with specific molecular targets, primarily through the formation of peptide bonds. The compound acts as a substrate in enzymatic reactions, facilitating the synthesis of peptides and proteins. The pathways involved include the activation of carboxyl groups and the protection of amino groups to ensure selective peptide bond formation .

Properties

IUPAC Name

3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c16-10(14-6-5-11(17)18)7-15-12(19)8-3-1-2-4-9(8)13(15)20/h1-4H,5-7H2,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFDVIRGCVDRLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325641
Record name Pht-Gly-Beta-Ala-Oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17896-84-3
Record name 17896-84-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pht-Gly-Beta-Ala-Oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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